molecular formula C16H14BrNO B11367090 3-benzyl-5-bromo-1-methyl-1,3-dihydro-2H-indol-2-one

3-benzyl-5-bromo-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11367090
M. Wt: 316.19 g/mol
InChI Key: YLDDSQXKSSOSDV-UHFFFAOYSA-N
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Description

3-BENZYL-5-BROMO-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-BROMO-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and benzyl bromide.

    Bromination: The indole nucleus is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Alkylation: The brominated intermediate is then subjected to alkylation with benzyl bromide in the presence of a base such as potassium carbonate.

    Cyclization: The final step involves cyclization to form the dihydroindolone structure, which can be achieved using a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5-BROMO-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-BENZYL-5-BROMO-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BENZYL-5-BROMO-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-BENZYL-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE
  • 3-BENZYL-5-BROMO-1-METHYL-1H-INDOL-2-ONE
  • 3-BENZYL-5-BROMO-1-METHYL-2,3-DIHYDRO-1H-BENZIMIDAZOL-2-ONE

Uniqueness

3-BENZYL-5-BROMO-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern and the presence of both bromine and benzyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14BrNO

Molecular Weight

316.19 g/mol

IUPAC Name

3-benzyl-5-bromo-1-methyl-3H-indol-2-one

InChI

InChI=1S/C16H14BrNO/c1-18-15-8-7-12(17)10-13(15)14(16(18)19)9-11-5-3-2-4-6-11/h2-8,10,14H,9H2,1H3

InChI Key

YLDDSQXKSSOSDV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=CC=C3

Origin of Product

United States

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